molecular formula C22H19ClN4O3 B2443872 [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-75-6

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2443872
CAS RN: 946302-75-6
M. Wt: 422.87
InChI Key: PQSZGKBNGIYESB-UHFFFAOYSA-N
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Description

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Compounds with structures similar to the one mentioned have been explored for their antifungal and antimicrobial properties. For instance, compounds like p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) have shown efficacy in treating skin diseases of viral etiology, including herpes simplex and herpes zoster, through local treatment, demonstrating good tolerance and rapid subsidence of pathological symptoms such as inflammation, pain, and edema (Wąsik et al., 1983).

Environmental Toxicology

Research in environmental toxicology has evaluated the impact of chemical compounds on human health and the environment. Studies on compounds like 3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione (vinclozolin) have examined internal exposure and targeted health outcomes, finding no evidence of health effects induced by long-term exposure, including no antiandrogenic effects, despite the presence of urinary metabolites indicating exposure (Zober et al., 1995).

Investigating Metabolic Pathways

The investigation of metabolic pathways in humans for certain compounds provides insights into their pharmacokinetics and toxicology. For example, studies on the metabolism of synthetic cannabinoids and their analogs, such as 5F-ADB, have explored enzymatic and non-enzymatic degradation pathways, which are critical for understanding the acute toxicity and potential therapeutic applications of these compounds (Kusano et al., 2018).

Endocrine Disruptor Research

Phenols and parabens, often used in consumer products, have been studied for their potential endocrine-disrupting effects. Research involving pregnant women in Puerto Rico explored the relationship between urinary concentrations of these compounds and markers of oxidative stress and inflammation, suggesting potential mechanisms by which exposure could influence adverse health outcomes (Watkins et al., 2015).

properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZGKBNGIYESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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